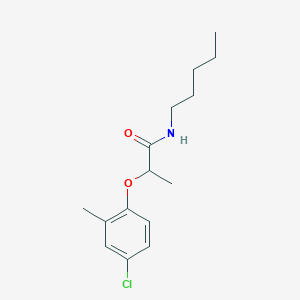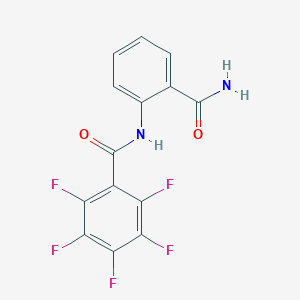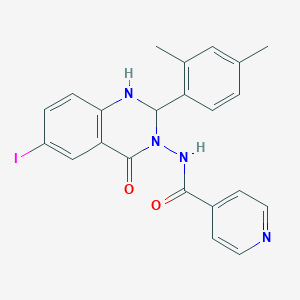![molecular formula C20H18Cl2N2O4S2 B331017 4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE](/img/structure/B331017.png)
4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the benzyl group: This step involves the reaction of the intermediate with benzyl chloride in the presence of a base.
Final coupling: The final step involves coupling the intermediate with 4-chlorobenzenesulfonyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Oxidized sulfonamides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of 4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(cinnamylideneamino)benzenesulfonamide
- 4-chloro-N-[(2S,3R,6S)-6-[2-[4-(3-fluorophenyl)-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]benzenesulfonamide
- 4-chlorobenzyl chloride
- p-chlorobenzylamine
Uniqueness
4-CHLORO-N~1~-[3-({[(4-CHLOROPHENYL)SULFONYL]AMINO}METHYL)BENZYL]-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of two sulfonamide groups and the benzyl linkage. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C20H18Cl2N2O4S2 |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
4-chloro-N-[[3-[[(4-chlorophenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O4S2/c21-17-4-8-19(9-5-17)29(25,26)23-13-15-2-1-3-16(12-15)14-24-30(27,28)20-10-6-18(22)7-11-20/h1-12,23-24H,13-14H2 |
InChIキー |
JURAQPNZMYVPAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC(=CC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-[2-(4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330938.png)
![Ethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330940.png)
![diisopropyl 5-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330941.png)
![4-Tert-butyl 2-ethyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330942.png)
![4-[(2,5-Dimethyl-4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B330946.png)
![2-Amino-3-(4-chlorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-4-carbonitrile](/img/structure/B330947.png)
![Ethyl 2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330948.png)



![6-[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330955.png)
![6-amino-3-tert-butyl-4-pyridin-3-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B330956.png)

